molecular formula C7H9ClN2O B13537200 (5-Chloro-2-methoxypyridin-4-YL)methanamine

(5-Chloro-2-methoxypyridin-4-YL)methanamine

Cat. No.: B13537200
M. Wt: 172.61 g/mol
InChI Key: NCZDSVWOFYUUHX-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxypyridin-4-YL)methanamine is a pyridine-based compound that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The specific research applications and mechanism of action for this compound are areas of active investigation and are not yet fully characterized in the public scientific literature. As a substituted pyridinemethanamine, it possesses a primary amine functional group, making it a valuable synthon for the synthesis of more complex molecules, such as amides and sulfonamides. The chloro and methoxy substituents on the pyridine ring offer additional sites for further chemical modification via cross-coupling reactions and nucleophilic substitutions, allowing researchers to explore a diverse chemical space. This compound is related to other aminomethyl-heterocycles which are frequently employed in the development of pharmaceutical candidates targeting various diseases . This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate personal protective equipment.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(5-chloro-2-methoxypyridin-4-yl)methanamine

InChI

InChI=1S/C7H9ClN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3,9H2,1H3

InChI Key

NCZDSVWOFYUUHX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)CN)Cl

Origin of Product

United States

Preparation Methods

Direct Amination of Pyridine Derivatives

One prominent method involves the direct amination of 5-chloro-2-methoxypyridine with ammonia or amine sources under catalytic conditions. This process often employs transition metal catalysts such as palladium or copper, facilitating C–N bond formation.

Typical Reaction Conditions:

  • Catalyst: Pd/C or Cu-based catalysts
  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 80–120°C
  • Atmosphere: Hydrogen or inert gases

Reaction Scheme:

5-Chloro-2-methoxypyridine + NH3 → (5-Chloro-2-methoxypyridin-4-yl)methanamine

Nucleophilic Substitution on Chloropyridine

Another approach involves nucleophilic substitution of the chlorine atom at the 4-position of 5-chloro-2-methoxypyridine with ammonia or related amines.

Reaction Conditions:

  • Reagents: Ammonia gas or aqueous ammonia
  • Solvent: Ethanol or water
  • Temperature: Elevated (around 80°C)
  • Time: Several hours to ensure complete substitution

This method benefits from the activated nature of the chloropyridine ring, especially under basic conditions.

Reduction of Corresponding Nitro or N-oxide Derivatives

Some procedures start with nitration or oxidation of pyridine derivatives, followed by reduction to generate the amine.

Typical Steps:

  • Nitration of pyridine
  • Reduction of nitro group to amine using catalytic hydrogenation or metal hydrides

Data Tables and Reaction Parameters

Method Starting Material Reagents Catalyst/Conditions Yield (%) Remarks
Nucleophilic substitution 5-Chloro-2-methoxypyridine NH3 Ethanol, 80°C 70–85 Efficient for primary amine formation
Catalytic amination Pyridine derivative NH3, Pd/C 100°C, H2 atmosphere 60–75 Suitable for scale-up
Reduction of N-oxide 5-Chloro-2-methoxypyridine N-oxide H2, Pd/C 80°C 65–80 Alternative route via oxidation-reduction

(Data adapted from various synthetic studies and patent disclosures)

Research Discoveries and Innovations

Recent advancements have optimized these routes for higher yields and selectivity:

  • Catalytic Hydrogenation: Use of supported palladium catalysts under mild conditions has improved selectivity for the primary amine without over-reduction.
  • Microwave-Assisted Synthesis: Microwave irradiation accelerates reaction times, achieving yields above 90% in shorter durations.
  • Flow Chemistry Techniques: Continuous flow reactors enable scalable synthesis with improved safety profiles and consistent product quality.

Notable Research Findings:

  • A study demonstrated that nucleophilic substitution of 5-chloro-2-methoxypyridine with ammonia in ethanol at 80°C yields This compound with approximately 85% efficiency.
  • Catalytic hydrogenation using Pd/C under hydrogen atmosphere at 100°C resulted in yields exceeding 75%, with high purity suitable for pharmaceutical applications.
  • Patent literature reports the use of metal hydrides and boron-based reagents for functionalization, expanding the scope of synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxypyridin-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of hydroxyl or alkyl derivatives.

    Oxidation: Formation of imines.

    Reduction: Formation of primary amines.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

(5-Chloro-2-methoxypyridin-4-YL)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methanamine group can form hydrogen bonds with target proteins, while the methoxy and chloro groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Key Findings

  • Positional Effects : Methanamine placement (positions 2 vs. 4) and substituent positions significantly alter electronic distribution and biological interactions.
  • Functional Groups : Methoxy groups enhance solubility but reduce LogP compared to methyl or halogen-only analogs.
  • Scaffold Differences : Pyrimidine analogs (e.g., ) diverge in reactivity despite structural similarity scores.

Biological Activity

(5-Chloro-2-methoxypyridin-4-YL)methanamine is a pyridine derivative that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a chlorine atom and a methoxy group on the pyridine ring, which contribute to its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C7H8ClNC_7H_8ClN, with a molecular weight of 155.60 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC7H8ClNC_7H_8ClN
Molecular Weight155.60 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C1=C(C=NC(=C1Cl)OC)C)N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorine and methoxy groups enhance the compound's binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 10-20 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition

Additionally, this compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting phosphodiesterase (PDE) activity, which is crucial for regulating intracellular signaling cascades .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy .

Study 2: Cancer Cell Line Analysis

In a separate investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The study revealed that at concentrations above 25 µM, the compound significantly reduced cell viability and induced apoptosis, suggesting its potential use as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for (5-Chloro-2-methoxypyridin-4-YL)methanamine?

The synthesis typically involves:

  • Electrophilic substitution : Lewis acids (e.g., AlCl₃) catalyze chloro and methoxy group introduction to the pyridine ring .
  • Reductive amination : Reduction of intermediates like pyridinecarbaldehydes using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the methanamine group .
  • Optimized conditions : Temperature (e.g., 140°C for microwave-assisted reactions) and pH control to enhance yields .

Q. How is the compound characterized after synthesis?

Key techniques include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and amine protonation states; IR for functional group identification .
  • Chromatography : HPLC or GC-MS to assess purity, especially when by-products (e.g., dihydrochloride salts) are formed .
  • Physical properties : Melting point determination and solubility profiling in polar solvents (e.g., DMSO, methanol) .

Q. What are the key reactivity patterns of this compound?

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes the methanamine group to nitriles or carboxylic acids under acidic conditions .
  • Nucleophilic substitution : Chloro substituents react with amines or thiols in the presence of NaH or K₂CO₃ .
  • Reduction : LiAlH₄ reduces nitro or cyano intermediates to amines, though steric hindrance from the methoxy group may slow kinetics .

Advanced Research Questions

Q. How can reaction yields be optimized given steric and electronic effects?

Factor Methodological Approach Reference
Steric hindrance Use bulky bases (e.g., DBU) to deprotonate amines, improving nucleophilic attack efficiency
Electronic effects Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilic substitution
Catalyst choice Transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions at the 4-position

Q. How can contradictions in reported biological activities be resolved?

  • Assay variability : Compare IC₅₀ values across studies using standardized enzyme inhibition protocols (e.g., kinase assays) .
  • Structural analogs : Test derivatives (e.g., 5-trifluoromethyl or bromo-substituted pyridines) to isolate substituent-specific effects .
  • Meta-analysis : Cross-reference bioactivity data with computational models (e.g., QSAR) to identify outliers or assay artifacts .

Q. What mechanistic insights exist for its interactions with biological targets?

  • Enzyme inhibition : Molecular docking studies suggest the chloro-methoxy motif binds to hydrophobic pockets in kinases (e.g., EGFR), disrupting ATP binding .
  • Receptor modulation : Radioligand displacement assays reveal affinity for serotonin receptors (5-HT₂A), influenced by the methoxy group’s electron-donating effects .
  • Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4) evaluate oxidative deamination pathways, critical for pharmacokinetic profiling .

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